molecular formula C19H22N2 B8761272 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene CAS No. 10191-42-1

1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene

Cat. No. B8761272
CAS RN: 10191-42-1
M. Wt: 278.4 g/mol
InChI Key: CBEQULMOCCWAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10191-42-1

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine

InChI

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3

InChI Key

CBEQULMOCCWAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 ml of demineralized water is charged into a round-bottomed flask kept at 25° to 30° C. and then slowly 405 ml of 90% Conc. H2SO4 is added and the temperature is raised to 40° C.-60° C. under stirring. Slowly 150 g of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol is charged and the temperature is maintained at 85° C. under stirring. The reaction mass is heated to 100-105° C. and the temperature is maintained for 4 hours under stirring. After completion of the reaction, the reaction mass is cooled to 25°-30° C. and then poured into ice cold water (3 litre) at 5-10° C. under stirring over a period of one hour. 50% NaOH solution (w/w) is added slowly to the reaction mixture while maintaining the temperature at 5° to 20° C. over a period of 2 hours and the contents are stirred for an hour at 25° to 30° C. The reaction mixture is filtered under suction to obtain 161 g wet triprolidine base comprising >92% E-isomer along with <8% Z-isomer. 1.5 litres of demineralized water and 161 g wet triprolidine base are charged into a round-bottom flask at 25° to 30° C. and the contents are stirred for 3 hours by maintaining the same temperature. The contents are filtered and dried under suction for 2 hours. The process is repeated thrice to obtain 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene (115 g, 82%) comprising of >98% E-isomer along with <2% of Z-isomer.
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

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